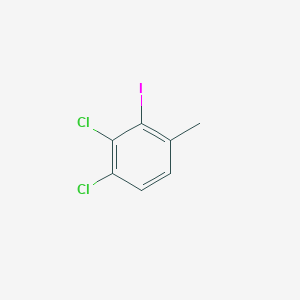

3,4-Dichloro-2-iodotoluene

Description

BenchChem offers high-quality 3,4-Dichloro-2-iodotoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dichloro-2-iodotoluene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-dichloro-3-iodo-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2I/c1-4-2-3-5(8)6(9)7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMLVYGEZWZGHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Safety Data Sheet SDS for 3,4-Dichloro-2-iodotoluene

Technical Safety & Handling Guide: 3,4-Dichloro-2-iodotoluene

Executive Summary & Strategic Utility

In the landscape of medicinal chemistry, 3,4-Dichloro-2-iodotoluene represents a high-value "scaffold node." Unlike simple aryl halides, this molecule possesses a unique steric environment: the reactive iodine at position 2 is sandwiched between a methyl group (C1) and a chlorine atom (C3).

For drug development professionals, this crowding is a double-edged sword. It challenges standard oxidative addition rates in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), yet it offers exceptional regiocontrol, preventing unwanted side reactions at the C3/C4 chlorinated positions. This guide moves beyond the standard SDS, offering an operational framework for the synthesis, validation, and safe handling of this sensitive intermediate.

Chemical Identity & Physical Architecture

Data below aggregates experimental values and high-confidence predictions for CAS 1803809-48-4.

| Property | Specification | Technical Insight |

| IUPAC Name | 1,2-dichloro-3-iodo-4-methylbenzene | Note:[1][2][3][4] Naming conventions vary; "2-iodo" assumes toluene numbering. |

| Molecular Formula | High halogen content implies lipophilicity. | |

| Molecular Weight | 286.92 g/mol | Heavy atom effect dominant. |

| Physical State | Solid (Low Melting) or Oil | Often isolates as a viscous oil; crystallizes upon high purity/cooling. |

| Solubility | DCM, THF, Toluene | Insoluble in water; "Grease-like" solubility profile. |

| LogP (Predicted) | ~4.8 - 5.2 | Bioaccumulation Risk. High affinity for lipid bilayers. |

| Appearance | Pale yellow to orange | Color deepens with oxidation (liberation of |

Expert Note on Purity: Commercial batches often contain traces of the non-iodinated precursor (3,4-dichlorotoluene). A distinct melting point depression is the first indicator of impure stock.

Hazard Identification & Risk Assessment

Based on GHS Standards for Halogenated Aromatics

Core Hazards

-

H315 / H319 (Skin & Eye Irritation): The lipophilic nature allows rapid dermal absorption, leading to deep tissue irritation.

-

H335 (Respiratory Irritation): Vapor pressure is low, but aerosols generated during weighing or transfer are potent respiratory irritants.

-

H411 (Aquatic Toxicity): Critical. Polychlorinated biphenyls/toluenes are persistent organic pollutants. This compound must never enter municipal drainage.

Mechanistic Toxicology

The C-I bond is the weakest link (

Synthesis & Validation Protocol

A self-validating workflow for generating 3,4-Dichloro-2-iodotoluene from 3,4-dichlorotoluene.

The Challenge: Direct iodination is difficult due to the deactivating chlorine atoms. We utilize a "Sandmeyer-like" approach or highly activated electrophilic iodination.

Experimental Workflow

-

Activation: Use

with a strong oxidant (Periodic Acid or Silver Sulfate) to generate the electrophilic iodonium species ( -

Substitution: The directing effects of the methyl (ortho/para) and chlorines (ortho/para) compete. The C2 position is sterically crowded but electronically accessible.

-

Quench: Sodium thiosulfate wash is mandatory to remove unreacted iodine (indicated by color change from purple/brown to yellow).

Figure 1: Electrophilic iodination workflow emphasizing the critical oxidative activation step.

Validation Criteria (Quality Control)

-

1H NMR (CDCl3): The methyl singlet will shift downfield due to the ortho-iodine effect.

-

Precursor (3,4-DCT):

ppm.[5] -

Target (2-Iodo):

ppm (Deshielding effect).

-

-

Visual Check: Product must be pale yellow.[5] Dark brown indicates free iodine contamination (requires re-column or thiosulfate wash).

Safe Handling & Storage

Storage Logic

The C-I bond is photosensitive. Photolytic cleavage generates aryl radicals and iodine, turning the sample black and degrading purity.

-

Container: Amber glass vials with Teflon-lined caps.

-

Atmosphere: Argon backfill recommended to prevent benzylic oxidation.

-

Temperature: 2–8°C. Cold storage slows the disproportionation kinetics.

Compatibility Matrix

-

Incompatible: Strong bases (n-BuLi will cause Lithium-Halogen exchange instantly, likely at the Iodine first), Magnesium (Grignard formation), Palladium catalysts (unless intended).

-

Compatible: Dichloromethane, Chloroform, dilute acids.

Emergency Response & Spill Control

A logic-gated response plan for laboratory spills.

Figure 2: Decision logic for managing spills, prioritizing respiratory protection and chemical deactivation.

Firefighting Measures:

-

Media: Dry chemical or

.[6] Water spray may be ineffective due to immiscibility. -

Hazard: Thermal decomposition releases Hydrogen Chloride (HCl), Hydrogen Iodide (HI), and Iodine vapor (

). Full SCBA is mandatory.

Disposal & Environmental Compliance

Waste Code: Halogenated Organic Solvent/Solid. Protocol:

-

Dissolve solid residues in a minimal amount of acetone or DCM.

-

Transfer to the "Halogenated Waste" stream.

-

Do not mix with strong oxidizers (e.g., Chromic acid waste) to prevent exothermic iodine release.

-

Label clearly as "Marine Pollutant" to ensure downstream incineration facilities handle flue gases (scrubbing for HCl/HI) correctly.

References

-

PubChem. (2025).[2] Compound Summary: 3,4-Dichlorotoluene (Precursor Data). National Library of Medicine. Retrieved February 3, 2026, from [Link]

-

Olofsson, B., et al. (2014). One-Pot Synthesis of Diaryliodonium Salts. Diva-portal. Retrieved February 3, 2026, from [Link]

Sources

3,4-Dichloro-2-iodotoluene PubChem CID and chemical identifiers

CAS Registry Number: 1803809-48-4 Document Type: Technical Guide & Chemical Profile Version: 1.0 (Current as of 2026)[1]

Part 1: Chemical Identity & Digital Fingerprinting

3,4-Dichloro-2-iodotoluene is a highly specialized halogenated toluene derivative.[1] Unlike its more common isomers (e.g., 2,4-dichloro- or 3,4-dichloro- derivatives), the specific placement of the iodine atom at the C2 position—sandwiched between the C1-methyl group and the C3-chlorine atom—creates a unique steric environment.[1] This "crowded" motif is not merely a structural curiosity; it is a deliberate design feature often utilized in medicinal chemistry to induce axial chirality (atropisomerism) in biaryl scaffolds.

Core Identifiers

The following data ensures precise digital identification, distinguishing this specific isomer from potential regioisomers.

| Identifier Type | Value | Notes |

| CAS Number | 1803809-48-4 | Specific to the 2-iodo isomer.[1][2] |

| IUPAC Name | 1,2-dichloro-3-iodo-4-methylbenzene | Systematic nomenclature.[1] |

| Molecular Formula | C₇H₅Cl₂I | MW: 286.92 g/mol |

| SMILES | CC1=C(I)C(Cl)=C(Cl)C=C1 | Canonical string.[1][3][4][5] |

| InChI Key | NPMLVYGEZWZGHI-UHFFFAOYSA-N | Hashed digital signature. |

| Appearance | Pale yellow solid/oil | Low melting point due to asymmetry.[1] |

Structural Visualization

The diagram below illustrates the steric congestion at the C1-C2-C3 interface, which dictates the molecule's reactivity profile.[1]

Figure 1: Structural analysis highlighting the "Steric Sandwich" at position 2, critical for atropselective coupling.[1]

Part 2: Synthesis & Manufacturing Logic

The Regioselectivity Challenge

A naive approach to synthesizing this molecule would involve the direct iodination of 3,4-dichlorotoluene. This will fail.

-

Why? In 3,4-dichlorotoluene, the C1-Methyl group is an ortho/para activator, while the chlorines are deactivators.[1] The most accessible position sterically and electronically is C6 (ortho to Methyl, meta to Chlorine).

-

The Problem: Direct iodination yields 3,4-dichloro-6-iodotoluene as the major product.[1] Accessing the C2 position requires forcing an electrophile between a methyl and a chlorine, which is energetically unfavorable under standard Friedel-Crafts conditions.

The High-Fidelity Protocol: Sandmeyer Reaction

To guarantee the placement of Iodine at C2, one must use a "chiral-blind" approach that relies on nitrogen displacement.[1] The precursor, 3,4-dichloro-2-aminotoluene (or 2-amino-3,4-dichlorotoluene), allows for a diazotization-iodination sequence that is regiochemically absolute.[1]

Experimental Workflow (Sandmeyer Route)

Reagents: 3,4-Dichloro-2-aminotoluene, NaNO₂, H₂SO₄, KI, Urea.[1]

-

Diazotization:

-

Dissolve 3,4-dichloro-2-aminotoluene in 30% H₂SO₄ at 0°C.

-

Add aqueous NaNO₂ dropwise, maintaining temperature <5°C.

-

Checkpoint: The formation of a clear diazonium salt solution indicates success. Add urea to quench excess nitrous acid (prevents side reactions).

-

-

Iodination (The "Sandmeyer" Step):

-

Prepare a solution of Potassium Iodide (KI) in water (1.5 equivalents).

-

Slowly add the cold diazonium solution to the KI solution with vigorous stirring.

-

Observation: Evolution of N₂ gas and separation of a dark oil (crude aryl iodide).

-

-

Workup:

-

Extract with dichloromethane (DCM).

-

Wash with 10% sodium thiosulfate (removes iodine byproduct) and brine.

-

Dry over MgSO₄ and concentrate.

-

Figure 2: Synthesis logic demonstrating why the Sandmeyer route is required over direct iodination.

Part 3: Application in Drug Discovery

The "Molecular Hinge" Concept

3,4-Dichloro-2-iodotoluene is primarily used as a building block for Pd-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).[1]

-

Reactivity Hierarchy: The C-I bond is significantly weaker than the C-Cl bonds. This allows for chemoselective coupling at C2 without disturbing the chlorines at C3/C4.

-

Atropisomerism: When this molecule is coupled to another aromatic ring, the steric bulk of the C1-Methyl and C3-Chlorine prevents free rotation around the new biaryl bond.[1] This creates stable atropisomers (axial chirality), a property highly valued in kinase inhibitor design (e.g., locking a drug into a specific active-site conformation).

Protocol: Chemoselective Suzuki Coupling

Objective: Couple C2-Iodo without affecting C3/C4-Chloro.[1]

-

Catalyst Selection: Use Pd(dppf)Cl2 or Pd(PPh3)4. Avoid highly active precatalysts (like XPhos-Pd-G2) unless necessary, as they might activate the C-Cl bonds.[1]

-

Base: Potassium Carbonate (K₂CO₃) or Cesium Fluoride (CsF).

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Temperature: 80-90°C. (Do not exceed 100°C to preserve C-Cl integrity).

Part 4: Safety & Handling (MSDS Summary)

| Parameter | Hazard Class | Handling Protocol |

| Acute Toxicity | Irritant (Skin/Eye) | Wear nitrile gloves and safety goggles.[1] |

| Reactivity | Light Sensitive | Store in amber vials; C-I bond degrades in UV.[1] |

| Storage | 2-8°C (Refrigerate) | Keep under inert atmosphere (Argon) to prevent oxidation. |

| Spill Cleanup | Marine Pollutant | Adsorb with sand/vermiculite.[1] Do not wash into drains. |

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1803809-48-4 (3,4-Dichloro-2-iodotoluene).[1] Retrieved from [Link](Note: Direct CID links for custom isomers may redirect to parent search; verify via CAS).

Sources

- 1. Speciality Chemicals – GMR Pharma [gmrpharma.com]

- 2. molcore.com [molcore.com]

- 3. PubChemLite - 3,4-dichloro-2-iodothiophene (C4HCl2IS) [pubchemlite.lcsb.uni.lu]

- 4. 3,5-Dichloro-4-iodotoluene 97% | CAS: 939990-12-2 | AChemBlock [achemblock.com]

- 5. 3,4-Dichloro-2-iodotoluene | 1803809-48-4 | Benchchem [benchchem.com]

Difference between 3,4-Dichloro-2-iodotoluene and its isomers

An In-Depth Technical Guide to the Differentiation of 3,4-Dichloro-2-iodotoluene and Its Positional Isomers

Authored by a Senior Application Scientist

Introduction: The Critical Role of Isomeric Purity in Chemical Synthesis

In the landscape of pharmaceutical and agrochemical development, substituted toluenes are foundational building blocks. Among these, halogenated toluenes serve as versatile intermediates for synthesizing complex target molecules.[1][2] 3,4-Dichloro-2-iodotoluene is one such intermediate, valued for its specific arrangement of substituents which dictates its reactivity in cross-coupling reactions and other synthetic transformations. However, the synthesis of this specific isomer is often accompanied by the formation of other positional isomers—compounds that share the same molecular formula (C₇H₅Cl₂I) but differ in the arrangement of atoms on the aromatic ring.

The significance of isomerism in drug development cannot be overstated; different isomers of a molecule can exhibit vastly different biological activities, potencies, and toxicological profiles. Therefore, for researchers, scientists, and drug development professionals, the ability to unambiguously identify, separate, and quantify the desired isomer from a complex mixture is not merely a matter of chemical purity, but a prerequisite for safety, efficacy, and regulatory compliance.

This guide provides an in-depth technical examination of 3,4-Dichloro-2-iodotoluene and its positional isomers. We will move beyond a simple listing of properties to explore the causal relationships between structure and analytical behavior. We will detail field-proven methodologies for their differentiation and separation, grounding our discussion in the fundamental principles of spectroscopy and chromatography.

Molecular Structure and Nomenclature

The core structure is a toluene molecule substituted with two chlorine atoms and one iodine atom. The specific landing positions of these halogens on the benzene ring define the isomer. There are numerous possible isomers, but for practical purposes, the most relevant are those that might arise as byproducts during the synthesis of the target compound, 3,4-Dichloro-2-iodotoluene.

Below are the structures of the primary compound of interest and a selection of its constitutional isomers. The precise IUPAC nomenclature is critical for clear communication and avoiding ambiguity.

A selection of dichlorinated iodotoluene isomers.

Synthesis, Isomer Formation, and Physicochemical Properties

The synthesis of halogenated aromatics often involves electrophilic aromatic substitution. For instance, the chlorination of toluene or monochlorotoluenes in the presence of a Lewis acid catalyst can produce a mixture of dichlorotoluene isomers.[3] Subsequent iodination would likewise be subject to the directing effects of the substituents already on the ring (the methyl group and two chlorine atoms). The methyl group is an ortho-, para-director, while the chlorine atoms are ortho-, para-directors but are deactivating. The interplay of these directing effects and steric hindrance inevitably leads to the formation of a product mixture containing multiple isomers, whose separation can be challenging due to their similar physical properties.[3][4]

The position of the substituents subtly influences intermolecular forces (van der Waals forces, dipole-dipole interactions), which in turn affects macroscopic properties like boiling and melting points. While comprehensive experimental data for all dichlorinated iodotoluene isomers is scarce, we can infer trends from their dichlorotoluene precursors.

Table 1: Comparative Physicochemical Properties of Dichlorotoluene Isomers

| Isomer | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| 2,3-Dichlorotoluene | 32768-54-0 | 5 | 208.1 | 1.266 |

| 2,4-Dichlorotoluene | 95-73-8 | -13 | 201 | 1.25 |

| 2,5-Dichlorotoluene | 19398-61-9 | 3.2 | 201 | 1.254 |

| 2,6-Dichlorotoluene | 118-69-4 | 2.6 | 201 | 1.266 |

| 3,4-Dichlorotoluene | 95-75-0 | -14.7 | 209 | 1.25 |

| 3,5-Dichlorotoluene | 25186-47-4 | 25.1 | 202 | (solid) |

Source: Data compiled from Wikipedia's entry on Dichlorotoluenes.[3]

As the data shows, the boiling points of many isomers are clustered closely together, making separation by simple fractional distillation inefficient and often impossible.[5] This necessitates the use of advanced analytical and preparative techniques.

Analytical Workflow for Isomer Differentiation

A robust analytical strategy is essential for confirming the identity and purity of 3,4-Dichloro-2-iodotoluene. The workflow typically involves a combination of chromatographic separation and spectroscopic identification.

Workflow for the separation and identification of isomers.

Chromatographic Separation

Gas Chromatography (GC) is exceptionally well-suited for separating volatile and semi-volatile isomers like halogenated toluenes.[6] The choice of the stationary phase is critical for achieving resolution.

Protocol: Gas Chromatography (GC)

-

Column Selection: A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is a good starting point. For particularly difficult separations, a more polar column (e.g., containing cyanopropyl functionalities) or a column designed for steric selectivity may provide better resolution.[6]

-

Inlet: Use a split/splitless inlet, typically operated at 250°C to ensure complete volatilization.

-

Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).

-

Oven Program: A temperature ramp is essential. Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 250°C) at a rate of 5-10°C/min. This allows for the separation of isomers with very close boiling points.

-

Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for general-purpose quantification. For definitive identification, coupling the GC to a Mass Spectrometer (MS) is the gold standard.

Spectroscopic Identification

Once separated (or for analysis of the mixture), spectroscopic techniques provide the definitive structural information needed to identify each isomer.

A. Mass Spectrometry (MS)

When coupled with GC, MS provides two crucial pieces of information: the molecular weight and a fragmentation pattern that serves as a molecular fingerprint.

-

Molecular Ion Peak: All positional isomers of dichlorinated iodotoluene will have the same nominal molecular weight.

-

Isotopic Pattern: The most telling feature will be the isotopic signature of the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic cluster of peaks for the molecular ion (M) and its fragments: an M peak, an (M+2) peak, and an (M+4) peak, with a relative intensity ratio of approximately 9:6:1. This pattern is a dead giveaway for a dichlorinated compound.[7][8]

-

Fragmentation: While all isomers have the same parent mass, their fragmentation patterns under electron impact ionization can differ. The primary fragmentation pathways for halogenated aromatics involve the loss of a halogen atom or the methyl group.[9] The relative stability of the resulting carbocations can be influenced by the substituent positions, leading to quantitative differences in the relative abundances of fragment ions, which can aid in distinguishing isomers.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for distinguishing constitutional isomers. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom.

-

¹H NMR Spectroscopy:

-

Number of Signals: The symmetry of the isomer determines the number of distinct signals in the aromatic region. For example, a highly symmetric isomer like 2,6-dichloro-1-iodotoluene would show fewer aromatic signals than the less symmetric 3,4-dichloro-2-iodotoluene.

-

Chemical Shift (δ): The positions of the protons on the aromatic ring are highly sensitive to their neighbors. Electronegative halogens (Cl, I) will deshield nearby protons, shifting their signals downfield (to higher ppm values). The proton situated between two halogens would be expected to be the most downfield.

-

Coupling Constants (J): The splitting patterns of the aromatic protons reveal their connectivity. The magnitude of the coupling constant depends on the number of bonds separating the protons:

-

ortho-coupling (³JHH) is typically 7-10 Hz.

-

meta-coupling (⁴JHH) is smaller, around 2-3 Hz.

-

para-coupling (⁵JHH) is often close to 0 Hz and not resolved. By meticulously analyzing the number of signals, their integration, chemical shifts, and coupling patterns, the exact substitution pattern can be pieced together like a puzzle.[10][11]

-

-

-

¹³C NMR Spectroscopy:

-

Number of Signals: Similar to ¹H NMR, the number of signals corresponds to the number of unique carbon environments in the molecule.

-

Chemical Shift (δ): The chemical shifts of the aromatic carbons are influenced by the attached substituents. Carbons directly bonded to halogens (ipso-carbons) will have their signals shifted significantly. The substituent effects are well-documented and can be used to predict the spectrum for a given isomer with reasonable accuracy.[12]

-

Protocol: NMR Sample Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer or isomeric mixture in a deuterated solvent (e.g., CDCl₃, deuterated chloroform).

-

Acquisition: Acquire a standard ¹H spectrum. If the aromatic region is crowded, a higher-field spectrometer (e.g., 500 MHz or greater) will provide better signal dispersion.[13]

-

Advanced Experiments: If the ¹H spectrum is insufficient for unambiguous assignment, 2D NMR experiments like COSY (Correlation Spectroscopy) can be used to establish H-H correlations, and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) can be used to correlate protons with their attached carbons and neighboring carbons, respectively.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon, simplifying the spectrum.

Implications for Drug Development and Research

The rigorous analysis and separation of isomers are paramount in a regulated environment. Using an isomeric mixture instead of a pure compound can have profound consequences:

-

Variable Potency: One isomer may be highly active while others are inactive, leading to inconsistent product performance.

-

Unforeseen Toxicity: A minor isomeric impurity could have a toxic effect that is absent in the desired active pharmaceutical ingredient (API).

-

Intellectual Property: Patents often claim a specific isomer, making the synthesis and verification of that single isomer essential.

As an intermediate, the purity of 3,4-Dichloro-2-iodotoluene directly impacts the yield and purity of the final product. Isomeric impurities can carry through the synthetic route, leading to complex purification challenges at the final API stage, significantly increasing development costs and timelines.

Conclusion

The differentiation of 3,4-Dichloro-2-iodotoluene from its positional isomers is a multifaceted challenge that requires a synergistic application of chromatographic and spectroscopic techniques. While their similar physicochemical properties make bulk separation difficult, the subtle differences in their molecular structure give rise to unique and predictable signatures in GC, MS, and NMR analysis. For the research scientist, mastering these analytical techniques is not merely an academic exercise but a critical skill for ensuring the integrity, safety, and efficacy of the next generation of pharmaceuticals and advanced materials.

References

-

Google Patents. (n.d.). US4031145A - Process for the production of 3,4-dichlorotoluene. Retrieved from [2]

-

Google Patents. (n.d.). US3366698A - Process for the production of 2, 4-dichlorotoluene. Retrieved from [15]

-

Google Patents. (n.d.). CN116444340B - Separation and purification method for mixed dichlorotoluene by coupling rectification and crystallization. Retrieved from [4]

-

Google Patents. (n.d.). EP0246673A1 - Process for separating a chlorotoluene isomer. Retrieved from [5]

-

Wikipedia. (n.d.). Dichlorotoluene. Retrieved from [Link][3]

-

Chromatography Forum. (2013). Separation of 2-Chloro, 4-Fluorotoluene to its isomer. Retrieved from [Link][6]

-

McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 26–31. Retrieved from [Link][16]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link][7]

-

eGrove. (2020). 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan. Retrieved from [Link][12]

-

Canadian Journal of Chemistry. (1985). 1H nuclear magnetic resonance spectral parameters of toluene. Implications for conformational analysis and isotope shifts. Retrieved from [Link][10]

-

McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(12), 2076–2082. Retrieved from [Link][9]

-

BYJU'S. (n.d.). Isomerism In Organic Compounds. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link][8]

-

Semantic Scholar. (n.d.). Analysis of the Proton NMR Spectrum of Toluene. Retrieved from [Link][11]

-

Chemistry Stack Exchange. (2018). What is number of 1H NMR signals for toluene?. Retrieved from [Link][13]

Sources

- 1. 3,4-Dichloro-2-iodotoluene | 1803809-48-4 | Benchchem [benchchem.com]

- 2. US4031145A - Process for the production of 3,4-dichlorotoluene - Google Patents [patents.google.com]

- 3. Dichlorotoluene - Wikipedia [en.wikipedia.org]

- 4. CN116444340B - A method for separation and purification of mixed dichlorotoluene coupled with rectification and crystallization - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Separation of 2-Chloro, 4-Fluorotoluene to its isomer - Chromatography Forum [chromforum.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. egrove.olemiss.edu [egrove.olemiss.edu]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Iodotoluene - Wikipedia [en.wikipedia.org]

- 15. US3366698A - Process for the production of 2, 4-dichlorotoluene - Google Patents [patents.google.com]

- 16. pubs.acs.org [pubs.acs.org]

A Researcher's Guide to Sourcing 3,4-Dichloro-2-iodotoluene: Navigating Custom Synthesis and Quality Verification

For researchers and drug development professionals, securing specific, often complex, chemical building blocks is a foundational step toward discovery. 3,4-Dichloro-2-iodotoluene is one such molecule—a polysubstituted aromatic compound with significant potential as a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents. Its unique substitution pattern, however, makes it a rare find in standard chemical catalogs.

This guide provides a comprehensive technical overview for sourcing this compound. It moves beyond a simple supplier list to address the practical reality that obtaining 3,4-Dichloro-2-iodotoluene necessitates a partnership with a custom synthesis provider. We will explore the strategic approach to sourcing, critical quality control measures, and the analytical protocols required to validate the final product, ensuring the integrity of your research from the very first molecule.

Understanding 3,4-Dichloro-2-iodotoluene: A Profile

-

Molecular Formula: C₇H₅Cl₂I

-

Molecular Weight: 286.93 g/mol

-

Structure: A toluene molecule substituted with two chlorine atoms at the 3 and 4 positions and an iodine atom at the 2 position.

The strategic placement of three distinct halogen atoms on the toluene ring creates a versatile scaffold. Each site offers a different potential for reaction, making it a valuable precursor for creating complex molecular architectures. Its utility is inferred from related dichlorotoluene compounds, which serve as crucial intermediates in the manufacturing of pesticides, dyes, and pharmaceuticals.[1]

Sourcing Strategy: The Necessity of Custom Synthesis

A thorough search of major chemical suppliers reveals that 3,4-Dichloro-2-iodotoluene is not an off-the-shelf product. Its specific isomeric configuration requires a dedicated synthetic route, making custom synthesis the primary and most reliable method of procurement.

Custom synthesis is a service where a specialized chemical company, often a Contract Research Organization (CRO), produces a specific molecule on-demand for a client.[2][3] This approach offers unparalleled specificity but requires a structured engagement process to ensure success.

The workflow for engaging a custom synthesis supplier is a critical pathway that involves careful planning, clear communication, and rigorous verification.

Caption: A streamlined workflow for sourcing a rare chemical via custom synthesis.

Selecting a Custom Synthesis Partner

Choosing the right partner is paramount. While many companies offer synthesis services, look for those with demonstrated expertise in complex, multi-step organic synthesis and halogenation chemistry. Companies that already produce a range of substituted halotoluenes are often well-equipped for such a project.

Table 1: Key Criteria for Evaluating Custom Synthesis Suppliers

| Criteria | Why It's Critical | Examples of Potential Suppliers (based on expertise with related compounds) |

|---|---|---|

| Synthetic Expertise | The supplier must have a proven track record in multi-step synthesis, particularly with halogenated aromatics which can be challenging. | Simson Pharma: Specializes in complex organic molecules and reference standards. |

| Analytical Capabilities | In-house access to high-resolution NMR, HPLC-MS, and GC-MS is non-negotiable for structural confirmation and purity assessment. | Fluorochem: Offers custom synthesis for complex small molecules and has extensive analytical support.[4][5][6] |

| Scalability | The supplier should be able to produce the required quantity, from milligrams for initial screening to kilograms for later-stage development. | Advanced ChemBlocks Inc.: Provides custom synthesis from milligram to kilogram scales.[7][8][9] |

| Communication & Reporting | Clear, regular communication and comprehensive final reports (including a detailed Certificate of Analysis) are essential for project transparency. | BOC Sciences: Offers a wide range of custom synthesis services with detailed project documentation.[] |

| Confidentiality | A strong intellectual property (IP) protection framework and willingness to sign non-disclosure agreements are crucial.[2] | All reputable suppliers will have standard confidentiality agreements. |

Note: The companies listed are examples of those with relevant capabilities and are not guaranteed to have synthesized this specific molecule before. Due diligence and direct inquiry are essential.

Quality Control: The Mandate for Rigorous Verification

For a custom-synthesized compound, the Certificate of Analysis (CoA) is the primary document attesting to its quality. However, as a senior scientist, you must treat all supplied data as a starting point for your own independent verification. Trust, but verify.

Caption: A dual-responsibility workflow for ensuring compound quality.

A comprehensive CoA for 3,4-Dichloro-2-iodotoluene should include:

-

¹H and ¹³C NMR Spectra: To confirm the exact isomeric structure and absence of structural impurities.

-

HPLC or GC Chromatogram: To determine purity, typically expressed as a percentage area.

-

Mass Spectrum (MS): To confirm the molecular weight and fragmentation pattern.

Essential Analytical Protocols for Verification

Independent verification is the cornerstone of scientific integrity. Below are protocols that form the basis for a robust quality assessment of a custom-synthesized batch of 3,4-Dichloro-2-iodotoluene.

HPLC is a powerful technique for assessing the purity of non-volatile organic compounds.

Experimental Protocol:

-

Sample Preparation: Accurately weigh approximately 5 mg of the synthesized 3,4-Dichloro-2-iodotoluene and dissolve it in 10 mL of HPLC-grade acetonitrile to create a 0.5 mg/mL stock solution. Further dilute as necessary.

-

Instrumentation & Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water. A typical starting point is 70:30 (Acetonitrile:Water).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the sample and run the chromatogram for a sufficient duration (e.g., 15-20 minutes) to ensure all potential impurities have eluted.

-

Data Interpretation: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. The presence of other isomers or starting materials would appear as distinct peaks.

NMR is the definitive method for confirming the precise chemical structure.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Chloroform-d).

-

¹H NMR Analysis: The proton NMR spectrum should show a distinct signal for the methyl (-CH₃) group and a complex splitting pattern in the aromatic region corresponding to the three protons on the benzene ring. The integration of these regions should be in a 3:3 ratio.

-

¹³C NMR Analysis: The carbon NMR spectrum should show seven distinct signals: one for the methyl carbon and six for the aromatic carbons, confirming the specific substitution pattern.

GC-MS is ideal for detecting volatile impurities, such as residual solvents or closely related isomers.[6]

-

Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation & Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: A ramp from a low temperature (e.g., 80 °C) to a high temperature (e.g., 280 °C) to separate compounds based on their boiling points.

-

-

Analysis: The mass spectrometer will provide a mass for each peak that elutes from the GC column, allowing for the identification of impurities by comparing their mass spectra to known libraries or expected byproducts.

Inferred Safety & Handling Protocols

As no specific safety data sheet (SDS) exists for 3,4-Dichloro-2-iodotoluene, handling procedures must be based on data from structurally similar compounds like 3,4-Dichlorotoluene and various iodotoluenes.[11][12][13]

-

Hazard Classification (Inferred):

-

Harmful if swallowed.

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

-

Toxic to aquatic life with long-lasting effects.

-

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat.

-

Respiratory Protection: Handle in a well-ventilated fume hood. If ventilation is inadequate, use a respirator with an appropriate organic vapor cartridge.

-

-

Handling & Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]

-

Keep away from strong oxidizing agents.

-

-

First Aid Measures (Inferred):

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

Inhalation: Move the person to fresh air.

-

By approaching the acquisition of 3,4-Dichloro-2-iodotoluene with a strategy centered on custom synthesis and backed by rigorous, independent analytical verification, researchers can proceed with confidence, knowing the foundational materials of their work are of the highest possible integrity.

References

- Central Drug House (P) Ltd. (n.d.). 3,4-DICHLOROTOLUENE CAS No 95-75-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Sigma-Aldrich. (n.d.). 3,4-Dichlorotoluene 97%.

- Chemsrc. (2025). (3R,4S)-3,4-Dichlorohexane | CAS#:19117-19-2.

- ChemicalBook. (2025). 3,4-Dichlorotoluene | 95-75-0.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3,4-Dichlorotoluene | 95-75-0.

- Google Patents. (n.d.). US3560579A - Process for preparing meta-halotoluene.

- Fluorochem. (n.d.). Custom Synthesis.

- Simson Pharma Limited. (n.d.). Custom synthesized compounds, custom synthesis companies, custom synthesis services, custom synthesis, India.

- Simson Pharma Limited. (n.d.). Complex Impurities Suppliers in India.

- Fluorochem. (n.d.). Custom Small Molecule Synthesis.

- Organic Syntheses. (2023). Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide.

- Simson Pharma Limited. (n.d.). Custom Synthesis Of Peptides & Amino Acids.

- BOC Sciences. (n.d.). Custom Synthesis Platform for Complex Molecules & Processes.

- Fluorochem. (n.d.). Synthesis Services – CRO Solutions.

- Chemspace. (n.d.). Advanced ChemBlock Inc.

- IndiaMART. (n.d.). Custom Synthesis Service - Simson Pharma Limited.

- Tracxn. (2025). Advanced ChemBlocks - 2025 Company Profile, Team & Competitors.

- Fluorochem. (n.d.). Fluorochem | High-Quality Chemical Products.

- Hongene. (n.d.). Custom Synthesis Services.

- FluoroMed. (n.d.). Custom Synthesis.

- Google Patents. (n.d.). US5143685A - Process for purification of ortho-chlorotoluene.

- Simson Pharma Limited. (n.d.). About US.

- Pharma Industry Review. (n.d.). Breaking Free from Commercial Limitations with Custom Chemical Synthesis.

- YouTube. (2023). What Is Custom Synthesis? Definition, Scale, Purity & Applications.

- Advanced ChemBlocks. (n.d.). Custom Synthesis.

Sources

- 1. US5143685A - Process for purification of ortho-chlorotoluene - Google Patents [patents.google.com]

- 2. Breaking Free from Commercial Limitations with Custom Chemical Synthesis [pharma-industry-review.com]

- 3. m.youtube.com [m.youtube.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. Advanced ChemBlock Inc [chem-space.com]

- 8. Advanced ChemBlocks - 2025 Company Profile, Team & Competitors - Tracxn [tracxn.com]

- 9. Custom Synthesis [achemblock.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. 3,4-Dichlorotoluene | 95-75-0 [chemicalbook.com]

- 13. 3,4-Dichlorotoluene | 95-75-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Methodological & Application

Application Note: Regioselective Synthesis of 3,4-Dichloro-2-iodotoluene

This Application Note is designed for research scientists and process chemists requiring a high-purity synthesis of 3,4-Dichloro-2-iodotoluene .

Unlike standard electrophilic aromatic substitution (EAS), which favors the sterically accessible 6-position, this guide prioritizes Directed Ortho Metalation (DoM) to selectively target the sterically hindered 2-position ("sandwiched" between the methyl and chlorine groups).

Executive Summary & Retrosynthetic Analysis

Synthesizing 3,4-dichloro-2-iodotoluene presents a classic regioselectivity challenge. The starting material, 3,4-dichlorotoluene , contains two directing influences:[1]

-

Methyl Group (C1): Activates positions ortho (C2, C6) and para (C4 - blocked).

-

Chlorine Groups (C3, C4): Deactivating but ortho/para directing.

The Regioselectivity Problem[2][3][4]

-

Electrophilic Aromatic Substitution (EAS): Standard iodination (I₂/HIO₃ or NIS) typically yields the 6-iodo isomer (3,4-dichloro-6-iodotoluene). Position 6 is electronically activated by the methyl group and sterically accessible. Position 2 is electronically activated but sterically "sandwiched" between the methyl (C1) and chlorine (C3), making direct EAS inefficient and low-yielding for this isomer.

-

The Solution (DoM): To install iodine at C2, we must utilize Directed Ortho Metalation (DoM) . The acidity of the C2 proton is enhanced by the inductive effect of the adjacent chlorine at C3. Using a hindered base (LTMP) at low temperatures kinetically favors deprotonation at C2 over the benzylic position or C6, enabling selective iodination.

Comparison of Routes

| Feature | Route A: Electrophilic Substitution (EAS) | Route B: Directed Ortho Metalation (DoM) |

| Primary Product | 6-Iodo isomer (Undesired) | 2-Iodo isomer (Target) |

| Selectivity | Low (Mixture of 6-iodo, 2-iodo, and poly-iodo) | High (>90% regioselectivity for C2) |

| Key Reagents | I₂, HIO₃, H₂SO₄ | LTMP (Li-2,2,6,6-tetramethylpiperidide), I₂ |

| Conditions | Acidic, Room Temp to 60°C | Basic, Cryogenic (-78°C) |

| Recommendation | Not recommended for 2-iodo synthesis. | Recommended Protocol |

Detailed Protocol: Directed Ortho Metalation (DoM)

This protocol utilizes Lithium 2,2,6,6-tetramethylpiperidide (LTMP) . LTMP is preferred over LDA because its steric bulk minimizes nucleophilic attack on the aromatic ring and suppresses lateral (benzylic) lithiation, favoring ring lithiation at the most acidic "sandwiched" position (C2).

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

-

Substrate: 3,4-Dichlorotoluene (Purity >98%)

-

Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Amine: 2,2,6,6-Tetramethylpiperidine (TMP) (Distilled over CaH₂ prior to use)

-

Electrophile: Iodine (I₂), resublimed

-

Solvent: Tetrahydrofuran (THF), anhydrous (Na/benzophenone distilled)

-

Quench: Sat. aq. Sodium Thiosulfate (Na₂S₂O₃), Ammonium Chloride (NH₄Cl)

Step-by-Step Methodology

Step 1: Generation of LTMP (In-situ)

-

Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

-

Charge the flask with anhydrous THF (50 mL) and TMP (1.1 equiv) under a nitrogen atmosphere.

-

Cool the solution to -78°C (dry ice/acetone bath).

-

Dropwise add n-BuLi (1.1 equiv) over 15 minutes. Ensure the internal temperature does not rise above -70°C.

-

Stir at 0°C for 30 minutes to ensure complete formation of LTMP, then re-cool to -78°C .

Step 2: Regioselective Lithiation[2]

-

Dissolve 3,4-dichlorotoluene (1.0 equiv) in anhydrous THF (10 mL).

-

Add the substrate solution dropwise to the LTMP solution at -78°C over 20 minutes.

-

Mechanistic Note: The bulky LTMP base removes the proton at C2. Although sterically hindered, this position is thermodynamically acidified by the adjacent electron-withdrawing Chlorine (C3) and the Methyl group (C1). The "Sandwiched" position is favored under thermodynamic equilibrium or specific kinetic conditions with bulky bases [1, 2].

-

-

Stir the deep red/orange solution at -78°C for 1 hour . Do not warm, as this may promote benzylic lithiation (scrambling).

Step 3: Iodination[1]

-

Dissolve Iodine (1.2 equiv) in anhydrous THF (15 mL).

-

Add the Iodine solution dropwise to the lithiated species at -78°C . The color will transition from red to pale yellow/brown.

-

Allow the mixture to stir at -78°C for 30 minutes, then slowly warm to room temperature over 2 hours.

Step 4: Work-up and Purification

-

Quench the reaction with saturated aq. NH₄Cl (20 mL) .

-

Add 10% aq. Na₂S₂O₃ to reduce excess iodine (indicated by the disappearance of the purple/brown color).

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Hexane or perform Flash Column Chromatography (SiO₂, 100% Hexanes) to isolate 3,4-dichloro-2-iodotoluene .

Alternative Route: Sandmeyer Reaction

Use this route if 2-amino-3,4-dichlorotoluene is commercially available or easily accessible.

-

Diazotization: Treat 2-amino-3,4-dichlorotoluene with NaNO₂/H₂SO₄ at 0°C to form the diazonium salt.

-

Iodination: Add aqueous KI (Potassium Iodide) slowly to the diazonium salt solution.

-

Heating: Warm to 60°C to promote N₂ evolution and iodine installation.

-

Note: This method is chemically robust but depends entirely on the availability of the specific aniline isomer.

Analytical Validation (QC)

To confirm the synthesis of the correct isomer (2-iodo) vs. the common byproduct (6-iodo), utilize ¹H NMR coupling constants .

| Isomer | ¹H NMR Signature (Aromatic Region) | Logic |

| 3,4-Dichloro-2-iodotoluene | Two doublets (d) with J ≈ 8.0 - 8.5 Hz | Protons at C5 and C6 are ortho to each other. |

| 3,4-Dichloro-6-iodotoluene | Two singlets (s) (or weak para coupling) | Protons at C2 and C5 are para to each other. |

-

Target (2-Iodo): You should observe an AB system (two doublets) corresponding to H-5 and H-6.

-

Impurity (6-Iodo): You would observe isolated singlets for H-2 and H-5.

Visual Workflows

Reaction Pathway Diagram[4][11]

Caption: Mechanistic pathway for the regioselective synthesis of 3,4-dichloro-2-iodotoluene via Directed Ortho Metalation.

Decision Tree for Synthesis

Caption: Decision matrix for selecting the optimal synthetic route based on precursor availability.

References

-

Schlosser, M. (2005). "The 2-Position of 3-Chlorotoluene: An Optional Site for Deprotonation." European Journal of Organic Chemistry, 2005(9), 1775–1779.

- Leroux, F., & Schlosser, M. (2002). "Regioselective Lithiation of Chlorotoluenes." Angewandte Chemie International Edition.

-

Benchchem. (n.d.). "3,4-Dichloro-2-iodotoluene Product Page & Synthesis Overview."

-

Bielawski, M., & Olofsson, B. (2007). "Regioselective Iodination." Organic Syntheses, 84, 172. (Reference for general iodination workups).

Sources

Application Note: Functionalization of Sterically Hindered Aryl Iodides

Executive Summary

The functionalization of sterically hindered aryl iodides (specifically ortho,ortho-disubstituted systems) presents a kinetic paradox. While the C–I bond is electronically labile (weak bond dissociation energy), steric bulk at the ortho positions inhibits the approach of the catalyst, destabilizes the oxidative addition complex, and—most critically—dramatically raises the activation energy for reductive elimination.

Standard protocols utilizing Pd(PPh₃)₄ or simple bidentate ligands (e.g., dppf) often result in stalled conversion or dehalogenation. This guide details two field-proven protocols utilizing "flexible bulk" N-Heterocyclic Carbene (NHC) catalysts (Pd-PEPPSI-IPent) and dialkylbiaryl phosphine precatalysts (BrettPhos Pd G4) to overcome these barriers.

Strategic Decision Matrix

Before selecting a protocol, analyze the steric environment of both coupling partners.

Figure 1: Catalyst selection workflow based on substrate sterics and bond type.

Protocol A: Suzuki-Miyaura Coupling of Tetra-Ortho-Substituted Biaryls

Target: Synthesis of highly hindered biaryls (e.g., 2,6-disubstituted aryl iodide + 2,6-disubstituted boronic acid). Core Technology: Pd-PEPPSI-IPent . The "IPent" (Isopentyl) ligand features flexible steric bulk.[1] Unlike rigid adamantyl groups, the isopentyl chains can rotate away to allow incoming substrates but snap back to force reductive elimination [1].

Materials & Reagents

| Component | Specification | Role |

| Catalyst | Pd-PEPPSI-IPent (1-2 mol%) | Facilitates oxidative addition/reductive elimination. |

| Base | Potassium tert-butoxide (KOtBu) | Activates the boronic acid; higher solubility than carbonates. |

| Solvent | 1,4-Dioxane (Anhydrous) | High boiling point; stabilizes catalytic intermediates. |

| Additive | None (Strictly anhydrous) | Water promotes protodeboronation of hindered boronic acids. |

Step-by-Step Methodology

-

Vessel Preparation: Flame-dry a 2-neck round bottom flask or a heavy-walled reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.

-

Solids Charge: Add the sterically hindered aryl iodide (1.0 equiv), boronic acid (1.5 equiv), and KOtBu (2.0 equiv).

-

Note: Use an excess of boronic acid. Hindered boronic acids are prone to protodeboronation before transmetallation can occur.

-

-

Degassing: Seal the vessel with a septum. Evacuate and backfill with Argon three times.

-

Catalyst Addition: Under a positive pressure of Argon, rapidly add Pd-PEPPSI-IPent (2 mol%).

-

Why add last? Adding the catalyst to the solid mixture minimizes the time the active Pd(0) species spends in solution without substrate, reducing catalyst death.

-

-

Solvent Addition: Inject anhydrous 1,4-Dioxane (concentration 0.2 M relative to iodide) via syringe.

-

Reaction: Heat the mixture to 60–80 °C .

-

Visual Check: The reaction should turn from a light yellow suspension to a dark amber/brown solution. If Pd black precipitates immediately (shiny mirror), the reaction has failed (likely O2 contamination).

-

-

Workup: Filter through a pad of Celite/Silica, eluting with EtOAc. Concentrate and purify via column chromatography.

Protocol B: Buchwald-Hartwig Amination of Hindered Systems

Target: Coupling hindered aryl iodides with primary amines. Core Technology: BrettPhos Pd G4 . This precatalyst generates the active LPd(0) species at room temperature. The ligand (BrettPhos) is electronically optimized to prevent β-hydride elimination and sterically designed to promote the reductive elimination of the bulky C–N bond [2].

Materials & Reagents

| Component | Specification | Role |

| Precatalyst | BrettPhos Pd G4 (1-3 mol%) | Rapid activation; air-stable solid. |

| Base | LHMDS (1.0 M in THF) | Soluble, non-nucleophilic base; prevents ester cleavage. |

| Solvent | THF or Toluene | THF for faster rates; Toluene for higher temp stability. |

Step-by-Step Methodology

-

Charge: In a nitrogen-filled glovebox (preferred) or using strict Schlenk technique, add the aryl iodide (1.0 equiv), amine (1.2 equiv), and BrettPhos Pd G4 (2 mol%) to a vial.

-

Solvent: Add anhydrous THF (0.25 M).

-

Base Injection: Add LHMDS (2.2 equiv) dropwise.

-

Self-Validating Step: Upon addition of LHMDS, the solution often shifts color (e.g., to deep red/orange). This indicates deprotonation/complexation.

-

-

Incubation: Stir at 40 °C .

-

Note: While iodides are reactive, the steric bulk requires thermal energy to overcome the rotational barrier for reductive elimination.

-

-

Quench: Dilute with diethyl ether and quench with saturated NH4Cl.

Mechanistic Insight & Troubleshooting

For hindered substrates, the catalytic cycle does not follow the textbook rate-determining step (oxidative addition). Instead, Reductive Elimination becomes the bottleneck.

Figure 2: Catalytic cycle highlighting the reductive elimination bottleneck in hindered systems.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion (<10%) | Catalyst poisoning (O2) or inactive precatalyst. | Switch to G3/G4 precatalysts or PEPPSI; ensure rigorous degassing. |

| Protodeboronation (Ar-H) | Transmetallation is too slow; Base/Solvent contains water. | Use anhydrous KOtBu; switch solvent to Toluene; add molecular sieves. |

| Homocoupling (Ar-Ar) | Oxygen presence or disproportionation. | Degas solvents via freeze-pump-thaw; do not sparge. |

| Pd Black Formation | Ligand dissociation due to low substrate concentration. | Increase substrate concentration to >0.5 M; lower temperature slightly. |

References

-

Organ, M. G. , et al. (2006). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry – A European Journal. [Link]

-

Buchwald, S. L. , et al. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link]

-

Valente, C. , et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

Sources

Application Notes and Protocols for the Selective Sonogashira Coupling of 3,4-Dichloro-2-iodotoluene

Introduction: The Strategic Importance of Sonogashira Coupling in Complex Molecule Synthesis

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, catalyzed by a combination of palladium and copper species, has become indispensable in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[3][4][5] The reaction's utility is underscored by its tolerance of a broad range of functional groups and its typically mild reaction conditions, which allow for its application in the later stages of a synthetic sequence.[1][4]

For professionals in drug development and materials science, the ability to selectively functionalize polyhalogenated aromatic compounds is of paramount importance. These substrates serve as versatile scaffolds, allowing for the stepwise introduction of different substituents to fine-tune the biological activity or material properties of the target molecule. The subject of this guide, 3,4-dichloro-2-iodotoluene, presents a valuable opportunity to explore the chemoselectivity of the Sonogashira coupling. The significant difference in the reactivity of aryl halides towards the palladium catalyst (I > Br > Cl > OTf) allows for the selective coupling at the iodo position while leaving the chloro substituents intact for subsequent transformations.[1] This application note provides a comprehensive guide, from mechanistic principles to a detailed experimental protocol, for the successful and selective Sonogashira coupling of 3,4-dichloro-2-iodotoluene.

Mechanistic Insights: The Dual Catalytic Cycle

The Sonogashira reaction proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

-

The Palladium Cycle: The active palladium(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl iodide, forming a palladium(II) intermediate. This is generally considered the rate-determining step of the overall process.

-

The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide species.[7] The base serves to deprotonate the alkyne, increasing its nucleophilicity.[1]

-

Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation with the palladium(II) intermediate, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst. The resulting palladium(II)-alkynyl-aryl complex then undergoes reductive elimination to furnish the final coupled product and regenerate the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

While the copper co-catalyst significantly enhances the reaction rate, it can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[1][8] In cases where this side reaction is problematic, copper-free Sonogashira protocols have been developed.[4][9]

Experimental Protocol: Selective Sonogashira Coupling of 3,4-Dichloro-2-iodotoluene

This protocol details the coupling of 3,4-dichloro-2-iodotoluene with a representative terminal alkyne, such as phenylacetylene.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| 3,4-Dichloro-2-iodotoluene | ≥98% | e.g., Sigma-Aldrich | |

| Phenylacetylene | ≥98% | e.g., Sigma-Aldrich | |

| Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) | 98% | e.g., Strem Chemicals | Can be substituted with other Pd(0) or Pd(II) precursors. |

| Copper(I) iodide (CuI) | ≥99.5% | e.g., Sigma-Aldrich | |

| Triphenylphosphine (PPh₃) | ≥99% | e.g., Sigma-Aldrich | Optional, can improve catalyst stability. |

| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Anhydrous, ≥99.5% | e.g., Acros Organics | Must be anhydrous and freshly distilled. |

| Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | Must be anhydrous. |

| Standard Glassware | - | - | Schlenk flask, condenser, etc. |

| Inert Gas Supply | High Purity | - | Argon or Nitrogen |

Step-by-Step Methodology:

-

Reaction Setup:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add 3,4-dichloro-2-iodotoluene (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.01-0.03 equiv), and copper(I) iodide (0.02-0.05 equiv).

-

If using an additional ligand, add triphenylphosphine (0.02-0.06 equiv).

-

Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

-

Addition of Solvent and Reagents:

-

Under a positive pressure of inert gas, add anhydrous solvent (e.g., THF or a mixture of THF and amine, 5-10 mL per mmol of aryl iodide).

-

Add the amine base (e.g., triethylamine, 2.0-3.0 equiv) via syringe.

-

Finally, add the terminal alkyne (e.g., phenylacetylene, 1.1-1.5 equiv) dropwise via syringe.

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

If the reaction is sluggish at room temperature, it can be gently heated to 40-60 °C. The higher reactivity of the iodo-substituent should ensure selectivity over the chloro-substituents even with moderate heating.[1]

-

-

Workup and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with saturated aqueous ammonium chloride solution to remove the amine base, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Data Interpretation and Troubleshooting

Optimized Reaction Parameters (General Guidance):

| Parameter | Recommended Range | Rationale |

| Pd Catalyst Loading | 1-3 mol% | Sufficient for most reactions; higher loading may be needed for less reactive substrates. |

| Cu(I) Co-catalyst | 2-5 mol% | Ensures efficient formation of the copper acetylide. |

| Alkyne Equivalents | 1.1-1.5 equiv | A slight excess drives the reaction to completion. A large excess can lead to increased homocoupling. |

| Base Equivalents | 2.0-3.0 equiv | Neutralizes the HX byproduct and facilitates the deprotonation of the alkyne. |

| Temperature | Room Temp - 60 °C | Room temperature is often sufficient for aryl iodides. Gentle heating can increase the reaction rate if necessary. |

Potential Challenges and Solutions:

-

Low Conversion:

-

Cause: Inactive catalyst, insufficient base, or low reaction temperature.

-

Solution: Ensure all reagents are pure and anhydrous. Use freshly distilled amine and anhydrous solvent. Consider gentle heating. A different palladium precursor or ligand may be beneficial.

-

-

Alkyne Homocoupling (Glaser Product):

-

Cause: Presence of oxygen, high concentration of copper catalyst.

-

Solution: Ensure the reaction is performed under a strictly inert atmosphere. Minimize the amount of copper(I) iodide. Alternatively, a copper-free protocol can be employed.

-

-

Dehalogenation of the Starting Material:

-

Cause: Presence of water or other protic sources.

-

Solution: Use anhydrous solvents and reagents.

-

-

Lack of Selectivity (Reaction at Chloro- positions):

-

Cause: High reaction temperatures or prolonged reaction times.

-

Solution: Maintain a moderate reaction temperature and monitor the reaction closely to avoid over-running. The inherent reactivity difference between I and Cl should provide a good window for selective coupling.[10]

-

Conclusion

The Sonogashira coupling of 3,4-dichloro-2-iodotoluene offers a reliable and selective method for the synthesis of functionalized arylalkynes. By leveraging the differential reactivity of the halogen substituents, researchers can access valuable building blocks for drug discovery and materials science. The protocol and insights provided herein serve as a robust starting point for the successful implementation of this important transformation. Careful attention to the reaction setup, reagent quality, and monitoring will ensure high yields and purity of the desired product.

References

-

Banu, K. S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]

-

Wikipedia. (2023). Sonogashira coupling. In Wikipedia. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

-

Chem Help ASAP. (2020). Sonogashira cross-coupling reaction. YouTube. Available at: [Link]

-

Zhang, A., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research. Available at: [Link]

-

Shaikh, R. S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]

-

Molla, M. R., et al. (2021). The pathway of copper-free Sonogashira reaction to provide different compounds. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2021). Sonogashira Coupling. Available at: [Link]

-

Shaikh, R. S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]

-

Chem Help ASAP. (2020). Sonogashira cross-coupling reaction. YouTube. Available at: [Link]

-

Begum, R., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Available at: [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 5. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of 3,4-Dichloro-2-iodotoluene in High-Value Scaffold Synthesis

Abstract

3,4-Dichloro-2-iodotoluene (CAS 1803809-48-4) represents a highly specialized halogenated aromatic scaffold.[1] Its unique substitution pattern—featuring a reactive iodine atom sterically "sandwiched" between a methyl group and a chlorine atom—offers a rare opportunity for constructing atropisomeric biaryls and polysubstituted drug cores. However, this same steric congestion presents significant synthetic challenges, often leading to stalled reactions or de-iodination byproducts when standard protocols are applied. This guide provides optimized protocols for overcoming these steric barriers to unlock the molecule's potential as a pharmaceutical intermediate.

Part 1: Chemical Profile & Strategic Value

The "Orthogonal Reactivity" Advantage

The primary value of 3,4-Dichloro-2-iodotoluene lies in its chemoselectivity hierarchy . It possesses three distinct handles for functionalization, which can be engaged sequentially without protecting groups:

-

Site A (C-I Bond, Position 2): The most reactive site. Susceptible to Lithium-Halogen exchange and Palladium-catalyzed cross-couplings. Challenge: Extreme steric hindrance (di-ortho substituted).[2]

-

Site B (Benzylic Methyl, Position 1): Susceptible to radical bromination or oxidation to benzoic acid. Stability: Generally robust during C-I coupling if benzylic protons are not deprotonated.

-

Site C (C-Cl Bonds, Positions 3 & 4): The least reactive sites. These remain inert during Site A and Site B transformations, serving as "metabolic blockers" or latent handles for late-stage Buchwald-Hartwig aminations.

Steric Analysis: The "Buttressing Effect"

The iodine atom at position 2 is flanked by a methyl group (C1) and a chlorine atom (C3). This creates a "buttressing effect" where the substituents mechanically crowd the reaction center.

-

Implication: Standard catalysts like Pd(PPh₃)₄ are ineffective because the bulky triphenylphosphine ligands cannot accommodate the crowded transition state.

-

Solution: Protocols must utilize sterically demanding, electron-rich ligands (e.g., Buchwald dialkylbiaryl phosphines or NHC ligands) that facilitate oxidative addition despite the crowd.

Part 2: Critical Handling & Stability

| Parameter | Specification | Handling Note |

| Physical State | Low-melting solid or viscous oil | Tendency to supercool; gently warm to 40°C to ensure homogeneity before aliquoting. |

| Light Sensitivity | Moderate | Iodine-carbon bonds are photolabile. Store in amber glass; wrap reaction vessels in foil during extended stir times. |

| Oxidation | Stable | The methyl group is stable to air, but avoid strong oxidants (KMnO₄) unless benzylic oxidation is intended. |

| Toxicity | Irritant / Toxic | Warning: Halogenated toluenes are lipophilic and skin-permeable. Use double-gloving (Nitrile/Laminate) and work in a fume hood. |

Part 3: Primary Functionalization Protocols

Protocol A: Sterically Encumbered Suzuki-Miyaura Coupling

Objective: To install a heteroaryl ring at the hindered C2 position while preserving the C3/C4 chlorides.

Rationale: This protocol utilizes SPhos Pd G2 , a precatalyst that generates the active Pd(0)-SPhos species. SPhos is specifically designed to facilitate coupling of sterically hindered aryl chlorides/iodides. The base K₃PO₄ is chosen over carbonates to minimize de-iodination side reactions.

Materials

-

Substrate: 3,4-Dichloro-2-iodotoluene (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv)

-

Catalyst: SPhos Pd G2 (1 - 3 mol%)

-

Base: K₃PO₄ (Tribasic potassium phosphate), finely ground (2.0 - 3.0 equiv)

-

Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane : Water (4:1)

Step-by-Step Methodology

-

Inerting: Charge a reaction vial with the substrate, boronic acid, SPhos Pd G2, and K₃PO₄. Seal with a septum. Evacuate and backfill with Argon three times.

-

Critical: Oxygen effectively kills the active catalytic species in hindered couplings.

-

-

Solvation: Add the degassed solvent mixture via syringe.

-

Note: A biphasic system (Toluene/Water) often helps solubilize inorganic bases while keeping the organic reactants in the toluene phase.

-

-

Activation: Heat the reaction block to 80°C - 100°C with vigorous stirring (1000 rpm).

-

Why? High stirring rates are essential for biphasic transfer.

-

-

Monitoring (Self-Validation): Sample at 2 hours.

-

HPLC Check: Look for the disappearance of the starting material (RT ~ X min).

-

Warning Sign: If you observe a peak corresponding to 3,4-dichlorotoluene (mass = SM - Iodine + H), this indicates protodehalogenation .

-

Corrective Action: If protodehalogenation >10%, lower temperature to 60°C and increase catalyst loading to 5 mol%.

-

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with brine, dry over MgSO₄, and concentrate.

Protocol B: Cryogenic Lithium-Halogen Exchange

Objective: To generate a nucleophile for reaction with electrophiles (aldehydes, ketones) without touching the chlorine atoms.

Rationale: The C-I bond is significantly weaker than the C-Cl bond. By using n-Butyllithium at -78°C, we effect a rapid Lithium-Iodine exchange. The kinetic control prevents "scrambling" to the chlorine positions.

Materials

-

Substrate: 3,4-Dichloro-2-iodotoluene (1.0 equiv)

-

Reagent: n-Butyllithium (2.5 M in hexanes, 1.05 equiv)

-

Electrophile: Benzaldehyde or similar (1.2 equiv)

-

Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask under Argon. Add substrate and anhydrous THF. Cool to -78°C (Dry Ice / Acetone bath).

-

Exchange: Add n-BuLi dropwise over 10 minutes along the side of the flask.

-

Visual Cue: Solution may turn slight yellow/orange.

-

-

Equilibration: Stir at -78°C for exactly 30 minutes .

-

Caution: Do not extend beyond 60 minutes or warm up; Lithium may begin to coordinate to the chlorine at C3 (ortho-lithiation directed by Cl), leading to benzyne formation or scrambling.

-

-

Validation (The D₂O Quench Test):

-

Before adding valuable electrophile: Remove a 50 µL aliquot and quench into a vial containing 0.5 mL D₂O (Deuterium Oxide).

-

NMR Analysis: Run a quick ¹H NMR. The disappearance of the C2-I signal and appearance of a C2-D signal confirms the lithiated species is formed and stable.

-

-

Electrophile Addition: Add the electrophile (neat or in THF) dropwise.

-

Quench: Allow to warm to 0°C over 1 hour, then quench with saturated NH₄Cl.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the divergent synthetic pathways available from the 3,4-Dichloro-2-iodotoluene scaffold, highlighting the specific conditions required to navigate the steric landscape.

Caption: Divergent synthesis map showing the selective activation of the Iodine handle (Site A) via Palladium catalysis or Lithium-Halogen exchange, preserving the Chlorines for later stages.

Part 5: Analytical & Quality Control

To ensure the integrity of the intermediate, the following analytical markers should be established.

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

-

Gradient: 50% B to 95% B over 10 minutes. (High organic start due to lipophilicity).

-

Detection: UV at 220 nm (Chlorinated aromatics absorb weakly; 220 nm captures the ring transitions).

NMR Diagnostic Signals (CDCl₃)

-

Methyl Group: Singlet at ~2.45 - 2.55 ppm. (Deshielded by ortho-Iodine).

-

Aromatic Protons: Two doublets (ortho-coupling ~8 Hz) in the 7.0 - 7.5 ppm region.

-

Note: In the product of Suzuki coupling, the Methyl signal will shift upfield (shielded by the new aromatic ring current), providing a quick confirmation of reaction success.

-

References

- Preparation of 3,4-Dichloro-2-iodotoluene

-

Suzuki Coupling of Sterically Hindered Chlorides/Iodides

-

Lithium-Halogen Exchange Selectivity

-

Krasovskiy, A., & Knochel, P. (2004).[4] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie. (General reference for Halogen-Metal exchange selectivity principles).

-

-

Pharmaceutical Relevance of Dichlorotoluene Scaffolds

Sources

- 1. 3,4-Dichloro-2-iodotoluene | 1803809-48-4 | Benchchem [benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]

- 4. Catalytic performance and mechanism study of the isomerization of 2,5-dichlorotoluene to 2,4-dichlorotoluene - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Polyhalogenated Biaryls Using 3,4-Dichloro-2-iodotoluene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Polyhalogenated biaryls are a critical structural motif in medicinal chemistry, agrochemicals, and materials science, offering unique electronic and steric properties.[1][2] Their synthesis, however, can be challenging due to issues of regioselectivity. This guide provides a comprehensive overview and detailed protocols for the synthesis of polyhalogenated biaryls utilizing 3,4-dichloro-2-iodotoluene as a versatile starting material. We will explore the strategic exploitation of the differential reactivity of its halogen substituents in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Ullmann cross-coupling reactions. This document is intended to provide researchers with the foundational knowledge and practical methodologies to effectively incorporate this valuable building block into their synthetic strategies.

Introduction: The Strategic Advantage of 3,4-Dichloro-2-iodotoluene